AV-412 free base AV-412 free base
Brand Name: Vulcanchem
CAS No.: 451492-95-8
VCID: VC1849948
InChI: InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
SMILES: CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Molecular Formula: C27H28ClFN6O
Molecular Weight: 507.0 g/mol

AV-412 free base

CAS No.: 451492-95-8

Cat. No.: VC1849948

Molecular Formula: C27H28ClFN6O

Molecular Weight: 507.0 g/mol

* For research use only. Not for human or veterinary use.

AV-412 free base - 451492-95-8

Specification

CAS No. 451492-95-8
Molecular Formula C27H28ClFN6O
Molecular Weight 507.0 g/mol
IUPAC Name N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Standard InChI InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Standard InChI Key ZAJXXUDARPGGOC-UHFFFAOYSA-N
SMILES CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Canonical SMILES CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Introduction

Chemical Structure and Properties

AV-412 free base, also known as MP-412 free base, is a quinazoline derivative with dual inhibitory activity against epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.

Molecular Characteristics

AV-412 free base has the following molecular properties:

PropertyValue
CAS Number451492-95-8
Molecular FormulaC27H28ClFN6O
Molecular Weight507.002 g/mol
IUPAC NameN-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
StereochemistryAchiral
Defined Stereocenters0 / 0
Charge0

The compound exhibits a complex molecular structure with multiple functional groups, including a quinazoline core, a chlorofluorophenyl moiety, and a piperazine ring .

Physical and Chemical Properties

AV-412 free base exists as a yellow powder with the following properties:

PropertyValue
AppearanceYellow powder
Solubility in DMSO≥ 50 mg/mL (98.62 mM)
Purity>98%
Storage Conditions-20°C (3 years), 4°C (2 years)
In-solution Stability-80°C (6 months), -20°C (1 month)

The compound requires proper storage conditions to maintain stability, with recommendations for powder storage at -20°C for optimal shelf life .

Mechanism of Action

AV-412 functions as a potent dual inhibitor targeting both EGFR and ErbB2 tyrosine kinases, making it particularly valuable for addressing resistance mechanisms in cancer treatment.

Primary Targets and Inhibitory Activity

AV-412 demonstrates remarkable inhibitory activity against multiple EGFR variants:

TargetIC50 Value
EGFR (wild type)0.75 nM
EGFR L858R0.51 nM
EGFR T790M0.79 nM
EGFR L858R/T790M2.3 nM
ErbB2 (HER2)19 nM
Abl41 nM
FLT1920 nM
Src2,000 nM

The compound shows exceptional potency against both wild-type EGFR and clinically relevant mutations, particularly the T790M mutation that confers resistance to first-generation EGFR inhibitors such as erlotinib and gefitinib .

Cellular Signaling Effects

At the cellular level, AV-412 inhibits autophosphorylation of EGFR and ErbB2 with IC50 values of 43 and 282 nM, respectively. This inhibition effectively blocks downstream signaling pathways critical for cancer cell proliferation and survival .

The compound also:

  • Abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors the double mutation of L858R and T790M in EGFR

  • Inhibits epidermal growth factor (EGF)-dependent cell proliferation with an IC50 of 100 nM

  • Induces ubiquitination and degradation of HER2 in SK-BR-3 cells at concentrations of 10 and 30 μM

  • Decreases levels of HER2 and estrogen receptor α (ERα) while increasing levels of Hsp70 in MCF-7 cells

Preclinical Studies

In Vitro Efficacy

AV-412 has demonstrated significant anti-proliferative activity against several cancer cell lines expressing EGFR and/or ErbB2:

  • Effectively inhibits growth of A431 cells (overexpressing EGFR) with an IC50 of 0.1 μM

  • Shows activity against BT-474 cells (overexpressing ErbB2)

  • Demonstrates significant efficacy against the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib

Pharmacological Profile

Selectivity Profile

While AV-412 primarily targets EGFR and ErbB2, it also shows varying degrees of activity against other kinases:

Target GroupIC50 ValueSelectivity
EGFR family0.5-19 nMHigh potency
Abl41 nMModerate activity
FLT1920 nMLow activity
Src2,000 nMLow activity
IRK, MEK1, PKA, PKC>10,000 nMHighly selective

This selectivity profile demonstrates that AV-412 maintains specificity for its primary targets while showing limited activity against unrelated kinases .

Pharmacokinetic Considerations

Clinical Development

Dosing Parameters

Clinical investigations of AV-412 have established the following dosing parameters:

ParameterValueNotes
Maximum Tolerated Dose (MTD)100 mg, 3 times/dayOral administration
Highest Studied Dose500 mgMultiple, oral administration
Alternative Dosing400 mg, once weeklyLess effective than more frequent dosing

These dosing parameters were established in adult patients with advanced cancers, providing guidance for potential future development .

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